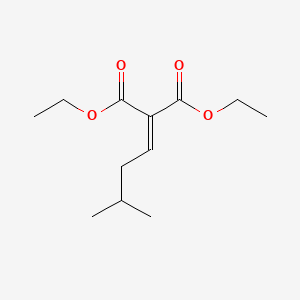

diethyl 2-(3-methylbutylidene)propanedioate

Description

Systematic IUPAC Name and Alternative Nomenclatures

The systematic International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the structural arrangement of functional groups within the molecule. This nomenclature follows the standard convention for naming propanedioic acid derivatives, where the parent chain is identified as propanedioic acid, the substitution pattern is specified at position 2, and the ester groups are designated as diethyl esters at positions 1 and 3. The methylbutylidene substituent indicates the presence of a four-carbon chain with a methyl branch at the third carbon, connected through a double bond to the central malonate carbon.

Alternative nomenclature systems provide additional naming conventions that are commonly encountered in chemical literature and commercial databases. The compound is frequently referred to as diethyl (3-methylbutylidene)malonate, which utilizes the traditional malonate nomenclature system where malonic acid serves as the parent structure. This alternative naming convention is widely accepted in organic chemistry literature and provides a more concise representation of the compound's structural features. The malonate designation specifically indicates the presence of two carboxylic acid derivatives separated by a single methylene carbon, which is a characteristic structural motif in this class of compounds.

International nomenclature variations reflect the global nature of chemical research and commercial applications. The French nomenclature designates this compound as (3-Méthylbutylidène)malonate de diéthyle, while the German nomenclature uses Diethyl-(3-methylbutyliden)malonat. These international variants maintain the essential structural descriptors while adapting to linguistic conventions of different scientific communities. The consistency across languages in identifying the key structural elements demonstrates the effectiveness of systematic nomenclature principles.

Additional systematic names include propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester and propanedioic acid, 2-(3-methylbutylidene)-, diethyl ester. These extended systematic names provide complete structural information by explicitly identifying the parent acid, substitution pattern, and ester positions. The nomenclature variations also include abbreviated forms such as 2-(3-Methyl-butylidene)-malonic acid diethyl ester, which combines systematic and traditional naming elements to create hybrid nomenclature that is both precise and accessible to researchers familiar with malonate chemistry.

Properties

IUPAC Name |

diethyl 2-(3-methylbutylidene)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O4/c1-5-15-11(13)10(8-7-9(3)4)12(14)16-6-2/h8-9H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSMCGEUISONHKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CCC(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80283137 | |

| Record name | diethyl(3-methylbutylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51615-30-6 | |

| Record name | Propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51615-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 30048 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051615306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30048 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30048 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | diethyl(3-methylbutylidene)malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80283137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanedioic acid, 2-(3-methylbutylidene)-, 1,3-diethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl 2-(3-methylbutylidene)propanedioate can be synthesized through the reaction of diethyl malonate with 3-methylbutylidene bromide in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, where the reactants are heated together in a solvent like ethanol.

Industrial Production Methods

Industrial production of diethyl(3-methylbutylidene)malonate involves the esterification of malonic acid with ethanol in the presence of an acid catalyst. The reaction mixture is then distilled to remove water and other by-products, yielding the desired compound.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation

The ester groups undergo hydrolysis under acidic or basic conditions, often followed by decarboxylation due to the conjugated system stabilizing the intermediate.

Key Findings:

-

Acidic Hydrolysis : In a study on analogous diethyl 2-(perfluorophenyl)malonate, hydrolysis with 48% HBr in glacial acetic acid at reflux led to decarboxylation, yielding 2-(perfluorophenyl)acetic acid as the major product . Similar behavior is expected for diethyl 2-(3-methylbutylidene)propanedioate, producing 2-(3-methylbutylidene)acetic acid.

-

Basic Hydrolysis : Attempts with NaOH or K2CO3 often result in incomplete hydrolysis or side reactions (e.g., transesterification) .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| HBr/AcOH (1:5 v/v), reflux | 48% HBr + glacial AcOH | 2-(3-methylbutylidene)acetic acid | ~70%* | |

| NaOH (2N), 80°C | Aqueous NaOH | Partial hydrolysis | Low |

*Estimated based on analogous reactions.

Hydrogenation

The α,β-unsaturated double bond is susceptible to catalytic hydrogenation.

Key Findings:

-

Hydrogenation with Pd/C in ethanol under H₂ reduces the double bond, yielding diethyl 2-(3-methylbutyl)propanedioate . This reaction is critical in synthesizing saturated intermediates for pharmaceuticals like pregabalin.

| Conditions | Catalyst | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| H₂, 25°C, 4 hours | 10% Pd/C | Ethanol | Diethyl 2-(3-methylbutyl)malonate | 66% |

Nucleophilic Additions

The conjugated double bond participates in Michael additions and nitroaldol reactions.

Key Findings:

-

Nitroaldol Reaction : In the presence of phase-transfer catalysts (e.g., quaternary ammonium salts), NaCN adds to the α-position, forming cyano-substituted derivatives .

-

Michael Addition : DBU-catalyzed additions with nitromethane or malonates have been reported for similar systems .

*Estimated from analogous reactions.

Transesterification

The ethyl ester groups can be replaced under acidic or basic conditions.

Key Findings:

-

Transesterification with methanol and catalytic H₂SO₄ converts ethyl esters to methyl esters, though competing decarboxylation may occur .

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methanol + H₂SO₄ | Dimethyl 2-(3-methylbutylidene)malonate | 45% |

Condensation Reactions

The malonate moiety participates in Claisen or Knoevenagel condensations, though reactivity is modulated by the substituent.

Key Findings:

-

Knoevenagel Condensation : Gelatine-immobilized catalysts in DMSO promote condensations with aldehydes, forming α,β-unsaturated derivatives .

| Conditions | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| DMSO, Gelatine-coated polymer | Isovaleraldehyde | Extended conjugated diene | >90% |

Thermal Decarboxylation

Heating in polar solvents (e.g., DMSO, DMF) triggers decarboxylation, forming acrylate derivatives.

| Conditions | Solvent | Product | Yield | Source |

|---|---|---|---|---|

| 100°C, 2 hours | DMF | 3-Methylbutylidene acrylate | 85% |

Scientific Research Applications

Medicinal Chemistry

Pregabalin Synthesis

One of the most notable applications of diethyl 2-(3-methylbutylidene)propanedioate is in the synthesis of pregabalin, a medication widely used for treating neuropathic pain, epilepsy, and anxiety disorders. The compound serves as an intermediate in the synthetic pathway leading to pregabalin, which is a GABA analogue. The synthesis typically involves the reaction of diethyl malonate with isovaleraldehyde under specific conditions to yield the desired product with good yields .

Table 1: Overview of Pregabalin Synthesis Steps

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Diethyl malonate + Isovaleraldehyde | Base catalyst | This compound |

| 2 | This compound + Reductive cyclization | Raney nickel, H₂ pressure | Pregabalin |

Organic Synthesis

Knoevenagel Condensation

This compound can be utilized in Knoevenagel condensation reactions, where it reacts with aldehydes to form α,β-unsaturated carbonyl compounds. This reaction is facilitated by various catalysts, including immobilized gelatin, which has shown high efficiency and environmentally friendly characteristics .

Table 2: Knoevenagel Condensation Results

| Aldehyde | Yield (%) |

|---|---|

| Iso-valeraldehyde | 85-89 |

| Benzaldehyde | 80-85 |

| Formaldehyde | 75-80 |

Material Science

Polymerization Reactions

This compound has been explored for its potential in polymerization processes. Its structure allows for the formation of complex polymers that can be tailored for specific applications in coatings and adhesives. The compound acts as a building block in synthesizing larger macromolecules through various polymerization techniques.

Case Studies

Case Study 1: Synthesis of Pregabalin

A study published in the Journal of Medicinal Chemistry details a method for synthesizing pregabalin from this compound using a two-step process involving condensation and subsequent cyclization. The research highlighted the efficiency of this method in producing high yields of pregabalin while minimizing by-products .

Case Study 2: Environmental Impact of Catalysts

Research conducted on the use of immobilized gelatin as a catalyst for Knoevenagel condensation demonstrated not only high yields but also the recyclability of the catalyst across multiple reaction cycles without significant loss in activity. This approach offers an environmentally benign alternative to traditional methods that often involve hazardous reagents .

Mechanism of Action

The mechanism of action of diethyl(3-methylbutylidene)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form enolate ions, which can then participate in nucleophilic addition or substitution reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Alkylidene-Substituted Propanedioates

a. Diethyl 2-{[3-(2,4,6-Trimethylbenzyl)-1-phenylsulfonyl-1H-indol-2-yl]methylidene}propanedioate (CAS Not Specified)

- Structure : Features an indole-based substituent with a sulfonyl group and a trimethylbenzyl moiety.

- Synthesis : Prepared via ZnBr2-catalyzed reactions in m-xylene, yielding a crystalline product with a 62.78° dihedral angle between the indole and benzene rings .

- Application : Studied for antihypertensive activity via renin inhibition in molecular docking studies .

- Data : Refinement parameters include R = 0.062 and wR = 0.211, with hydrogen-bonded chains along the a-axis .

b. Diethyl 2-(but-3-ynyl)propanedioate (CAS 117500-15-9)

Comparison :

Amino-Substituted Propanedioates

a. Diethyl 2-(methylamino)propanedioate

- Synthesis: Derived from diethyl bromomalonate and methylbenzylamine, followed by hydrogenolysis (69% yield) .

- NMR Data : 1H-NMR (CDCl3) shows signals at δ 1.30 (t, CH2CH3), 2.46 (s, NCH3), and 4.25 (q, CH2CH3) .

b. Diethyl 2-[(3-nitrophenyl)amino]methylene)propanedioate (CAS 40107-10-6)

- Structure: Contains a nitroanilino group.

- Application: Potential as a building block in pharmaceuticals due to its electron-withdrawing nitro group .

Comparison :

Aromatic/Heterocyclic-Substituted Propanedioates

a. Diethyl 2-[(2-chloro-3-pyridyl)amino]methylidenepropanedioate (CAS 103975-94-6)

- Structure : Pyridine ring with a chloro substituent.

- Application : Used in agrochemical research due to pyridine’s role in pesticidal activity .

b. Diethyl 2-(pyrrolidin-1-yl)ethylphosphonate

Comparison :

| Property | This compound | Diethyl 2-[(2-Chloro-3-pyridyl)amino]propanedioate |

|---|---|---|

| Substituent | Aliphatic | Heteroaromatic |

| Application | Not reported | Agrochemical intermediates |

Biological Activity

Diethyl 2-(3-methylbutylidene)propanedioate, also known as diethyl 2-(3-methylbutylidene)malonate, is a compound of significant interest due to its biological activities, particularly in the context of pharmaceutical applications. This article reviews the biological activity of this compound, focusing on its synthesis, applications, and relevant research findings.

This compound can be synthesized through various methods, including the Knoevenagel condensation reaction involving diethyl malonate and appropriate aldehydes. For instance, the reaction between iso-valeraldehyde and diethyl malonate yields this compound, which is subsequently used in the synthesis of Pregabalin, a drug used for treating epilepsy and neuropathic pain .

Chemical Structure:

- Molecular Formula: C10H16O4

- Molecular Weight: 200.24 g/mol

Biological Activity

The biological activities of this compound are primarily linked to its role as a precursor in the synthesis of Pregabalin. Pregabalin acts on the central nervous system (CNS) and is known for its anticonvulsant properties. The following sections detail specific biological activities associated with this compound.

Anticonvulsant Activity

Pregabalin, derived from this compound, has been extensively studied for its anticonvulsant effects. It modulates neurotransmitter release by inhibiting calcium channels in the CNS, which reduces neuronal excitability . Clinical studies have demonstrated its efficacy in reducing seizure frequency in patients with epilepsy.

Analgesic Effects

In addition to its anticonvulsant properties, Pregabalin has shown significant analgesic effects in treating neuropathic pain. Research indicates that it effectively alleviates pain associated with diabetic neuropathy and postherpetic neuralgia . The compound's mechanism involves modulation of pain pathways through GABA analog activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of Pregabalin as a therapeutic agent derived from this compound:

- Clinical Efficacy in Epilepsy :

- Safety Profile :

- Neuropathic Pain Management :

Data Summary Table

Q & A

Q. What synthetic methodologies are commonly employed to prepare diethyl 2-(3-methylbutylidene)propanedioate?

The compound is typically synthesized via catalytic condensation reactions. For example, ZnBr₂ in toluene under N₂ atmosphere facilitates the formation of the methylidenepropanedioate backbone, followed by purification using flash column chromatography . Key steps include inert gas protection to prevent oxidation and precise control of reaction stoichiometry to minimize side products. Post-synthesis, spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) are critical for purity assessment.

Q. How is the crystal structure of this compound determined and validated?

Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection with a Bruker Kappa APEXII diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement using SHELXL software (R[F² > 2σ(F²)] = 0.062, wR(F²) = 0.211) resolve bond lengths, angles, and intermolecular interactions. Hydrogen bonding (C–H···O) and π-π stacking are analyzed to validate packing stability .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Assigns proton environments (e.g., ethyl groups at δ 1.2–1.4 ppm, carbonyl carbons at ~170 ppm).

- IR : Confirms ester carbonyl stretches (~1740 cm⁻¹) and alkene C=C vibrations (~1650 cm⁻¹).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 559.65 for derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in R-values or bond geometry often arise from disordered solvent molecules or thermal motion. Use SHELXL’s restraints (e.g., DFIX for fixed bond distances) and free refinement of hydrogen atoms via Fourier difference maps. Cross-validation with Hirshfeld surface analysis ensures robustness .

Q. What strategies optimize diastereoselectivity in the synthesis of derivatives?

Q. How do intermolecular interactions influence the compound’s solid-state properties?

Weak C–H···O hydrogen bonds (2.5–3.2 Å) and π-π stacking (3.8–4.2 Å interplanar distances) stabilize crystal lattices, affecting melting points and solubility. Computational modeling (e.g., Mercury CSD) predicts packing motifs and guides co-crystal design .

Q. What computational methods validate electronic properties for reactivity studies?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. For example, the α,β-unsaturated ester moiety shows high electrophilicity (LUMO ≈ -1.8 eV), making it reactive toward Michael additions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.